molecular formula C12H18N2O2 B15053297 2-(3,4-Dimethoxyphenyl)piperazine

2-(3,4-Dimethoxyphenyl)piperazine

Cat. No.: B15053297
M. Wt: 222.28 g/mol
InChI Key: XMTDOVQYBQWJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions. This structural motif is critical for its interactions with biological targets, particularly sigma receptors. The compound is a key structural component of SA-4503 (Cutamesine), a selective sigma-1 receptor agonist with demonstrated neuroprotective and antidepressant properties . Its 3,4-dimethoxy substitution enhances receptor binding affinity and modulates pharmacokinetic properties, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)piperazine

InChI

InChI=1S/C12H18N2O2/c1-15-11-4-3-9(7-12(11)16-2)10-8-13-5-6-14-10/h3-4,7,10,13-14H,5-6,8H2,1-2H3

InChI Key

XMTDOVQYBQWJAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCCN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)piperazine typically involves the reaction of 3,4-dimethoxyphenylamine with piperazine. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyphenylamine reacts with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, such as changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 2-(3,4-Dimethoxyphenyl)piperazine Derivatives

Compound Substituents Key Targets Biological Activity Reference
This compound (SA-4503) 3,4-dimethoxy phenyl + ethyl linker Sigma-1 receptor Agonist; neuroprotection, antidepressant effects
1-(3,4-Methylenedioxyphenyl)piperazine 3,4-methylenedioxy phenyl Sigma/Dopamine receptors Psychoactive properties, lower selectivity
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃ phenyl Serotonin receptors (5-HT₁A) Anxiolytic effects
1-(3-Chlorophenyl)piperazine 3-Cl phenyl Serotonin receptors (5-HT₂) Antagonist; used in psychiatric research
1-(4-Methoxyphenyl)piperazine 4-methoxy phenyl Dopamine receptors Partial agonist; limited sigma affinity
  • Key Findings :
    • The 3,4-dimethoxy substitution in SA-4503 confers high sigma-1 receptor selectivity compared to methylenedioxy (e.g., 1-(3,4-methylenedioxyphenyl)piperazine), which shows cross-reactivity with dopamine receptors .
    • Halogenated analogs (e.g., 3-Cl or 3-CF₃) exhibit divergent receptor profiles, with 1-(3-chlorophenyl)piperazine acting as a serotonin antagonist, highlighting the role of electron-withdrawing groups in modulating receptor specificity .

Pharmacokinetic and Functional Comparisons

Table 2: Functional Outcomes of Substituent Variations

Compound Tumor Uptake (SPECT Imaging) Metabolic Stability Therapeutic Applications Reference
This compound (radioiodinated o-BON) High tumor-to-muscle ratio (10:1 at 24h) Rapid clearance Tumor imaging via sigma receptors
1-(2,3-Dichlorophenyl)piperazine Not reported Moderate stability HIV protease inhibition (in vitro)
1-(2-Fluorophenyl)piperazine derivatives Low tumor accumulation Variable Antihypertensive, enzyme inhibition
  • Key Findings :
    • Radioiodinated derivatives of this compound (e.g., o-BON) show prolonged tumor retention and high specificity for sigma receptors, making them superior imaging agents compared to fluorinated analogs .
    • The 3,4-dimethoxy group enhances metabolic stability in vivo compared to halogenated derivatives, which are prone to faster degradation .

Agonist vs. Antagonist Profiles

  • SA-4503 : Acts as a sigma-1 agonist with neuroprotective effects but paradoxically blocks cocaine-induced hyperactivity, an antagonist-like behavior .
  • Contrast with 1-(3,4-methylenedioxyphenyl)piperazine : Lacks sigma-1 selectivity and exhibits mixed agonist/antagonist effects at dopamine receptors, limiting therapeutic utility .

Biological Activity

2-(3,4-Dimethoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenyl group that has two methoxy groups at the 3 and 4 positions. The molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 191.27 g/mol. This unique structure is believed to contribute to its interaction with various biological targets.

Neurotransmitter Interactions

This compound has been shown to exhibit notable interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. Such interactions suggest its potential use in treating psychiatric disorders, including depression and anxiety disorders.

Antioxidant Properties

Recent studies have highlighted the compound's antioxidant capabilities. It has been observed to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2). Specifically, it was found that at concentrations as low as 20 μM, the compound could significantly reduce reactive oxygen species (ROS) production and stabilize mitochondrial membrane potential, thereby enhancing cell survival .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in endocannabinoid degradation. Selective inhibition of these enzymes may contribute to its therapeutic effects in pain management and inflammation .
  • Antioxidative Pathways : The antioxidative activity is primarily mediated through the IL-6/Nrf2 signaling pathway. This pathway plays a crucial role in cellular responses to oxidative stress, promoting the expression of protective antioxidant enzymes .

Case Studies and Research Findings

Research has documented several case studies illustrating the compound's efficacy:

  • Neuroprotective Effects : In cellular models of neurodegeneration, this compound demonstrated significant neuroprotective effects against H2O2-induced apoptosis in SH-SY5Y cells. Flow cytometry results confirmed enhanced cell viability under oxidative stress conditions .
  • Behavioral Studies : Animal models treated with this compound showed improved behavioral outcomes in tests designed to assess anxiety-like and depressive-like behaviors, indicating its potential as an antidepressant or anxiolytic agent.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylateC₁₃H₁₈N₂O₂Contains iodine substituent; potential for enhanced biological activity due to halogen effects
Tert-butyl (S)-3-(3,5-dimethoxyphenyl)piperazine-1-carboxylateC₁₃H₁₈N₂O₄Features different methoxy substitutions; may exhibit distinct biological activities

This table illustrates the diversity within piperazine derivatives, highlighting how structural variations can influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.